4-[1-(5-Methanesulfonylpyridin-2-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one
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Overview
Description
4-[1-(5-Methanesulfonylpyridin-2-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one is a complex organic compound that features a unique combination of functional groups, including a methanesulfonyl group, a pyridine ring, a piperidine ring, and an azetidinone core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-Methanesulfonylpyridin-2-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the methanesulfonyl group and the azetidinone ring.
Piperidine Synthesis: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as aldehydes, acetoacetic ester, and ammonia under solvent-free conditions.
Pyridine Synthesis: Pyridine derivatives can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(5-Methanesulfonylpyridin-2-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[1-(5-Methanesulfonylpyridin-2-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4-[1-(5-Methanesulfonylpyridin-2-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group and the azetidinone ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity by forming covalent bonds with the active site or by blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds share the sulfonyl functional group and have similar applications in medicinal chemistry.
Piperidine Derivatives: Compounds containing the piperidine ring are widely used in pharmaceuticals and have diverse biological activities.
Azetidinones: These compounds are known for their antibiotic properties and are used in the synthesis of β-lactam antibiotics.
Uniqueness
4-[1-(5-Methanesulfonylpyridin-2-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonyl group enhances its solubility and stability, while the azetidinone ring provides a rigid framework for binding to molecular targets .
Properties
IUPAC Name |
3,3-dimethyl-4-[1-(5-methylsulfonylpyridin-2-yl)piperidin-4-yl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-16(2)14(18-15(16)20)11-6-8-19(9-7-11)13-5-4-12(10-17-13)23(3,21)22/h4-5,10-11,14H,6-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHRWGWUCWDNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CCN(CC2)C3=NC=C(C=C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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